

In-Depth Technical Guide: C.I. 31725 (Direct Black 38)

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Compound of Interest

Compound Name: C.I. Direct Brown 27

Cat. No.: B1619442

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For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

This technical guide provides a comprehensive overview of the chemical and toxicological properties of C.I. 31725, an azo dye also known as Direct Black 38.

Identifier	Value
Chemical Name	C.I. 31725
Synonym	Direct Black 38
Molecular Formula	$C_{34}H_{25}N_9Na_2O_7S_2$ [1][2]
CAS Number	1937-37-7 [1][2]
Molecular Weight	781.73 g/mol [1]

Toxicological Profile: Metabolism and Genotoxicity

Direct Black 38 is a benzidine-based azo dye. Its toxicity is primarily attributed to its metabolic conversion to benzidine, a known human carcinogen. [3][4][5][6][7][8][9] This biotransformation is a critical aspect of its risk assessment.

Metabolic Pathway

The primary metabolic pathway of Direct Black 38 involves the reductive cleavage of its azo bonds. This process is initiated by azoreductases present in the intestinal microbiota and the liver, leading to the release of benzidine.^{[3][4][7]} Subsequent metabolism of benzidine can occur, resulting in the formation of various metabolites, including 4-aminobiphenyl, monoacetylbenzidine, and acetaminobiphenyl, which have been identified in studies using human intestinal microbiota.^[3]

Metabolic activation of C.I. 31725 to carcinogenic metabolites.

Genotoxicity

The genotoxic effects of Direct Black 38 are well-documented and are a direct consequence of its metabolism to benzidine. Key experimental findings include:

- **Unscheduled DNA Synthesis (UDS):** Direct Black 38 has been shown to induce unscheduled DNA synthesis in the liver of rats *in vivo*, indicating DNA damage and repair.
- **Micronucleus Formation:** *In vivo* studies in rats have demonstrated that Direct Black 38 can induce the formation of micronuclei in bone marrow cells, a marker of chromosomal damage.
- **Ames Test:** While Direct Black 38 itself may not be mutagenic, its reductive metabolites, particularly benzidine, show mutagenic activity in the *Salmonella typhimurium* (Ames) test, especially after metabolic activation with S9 mix.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of results.

Unscheduled DNA Synthesis (UDS) Assay in Rat Liver (In Vivo)

This assay measures the repair of DNA damage in hepatocytes following *in vivo* exposure to a test substance.

Experimental Workflow:

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